Carboxymethyl methanesulfonate

Description

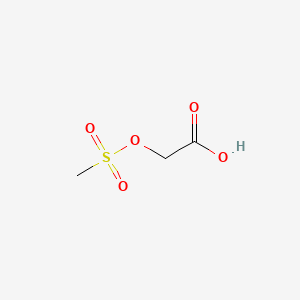

Carboxymethyl methanesulfonate (CMMS) is an organosulfur compound characterized by a methanesulfonate group (–SO₃⁻) linked to a carboxymethyl (–CH₂COOH) substituent. This dual functionalization imparts unique physicochemical properties, including high solubility in polar solvents and the ability to form stable complexes with metal ions.

Properties

IUPAC Name |

2-methylsulfonyloxyacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O5S/c1-9(6,7)8-2-3(4)5/h2H2,1H3,(H,4,5) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRFDQGMDVFAAGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50189410 | |

| Record name | Acetic acid, ((methylsulfonyl)oxy)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3586-50-3 | |

| Record name | Glycolic acid, methanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003586503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carboxymethyl methanesulfonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24897 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, ((methylsulfonyl)oxy)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methanesulfonyloxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Carboxymethyl methanesulfonate (CMS) is a derivative of methanesulfonic acid and carboxymethylation, which has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and applications of CMS, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of carboxymethyl groups (-CH2COOH) attached to a methanesulfonate moiety (-SO3H). This unique structure endows CMS with hydrophilic properties, enhancing its solubility in water and making it suitable for various biological applications.

1. Antimicrobial Activity

Recent studies have demonstrated that CMS exhibits significant antimicrobial properties. For instance, research involving carboxymethyl cellulose/sulfur-functionalized titanium-based metal-organic frameworks (MOFs) showed promising results against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) recorded at 1000 µg/mL and 250 µg/mL, respectively . The antimicrobial efficacy of CMS is attributed to its ability to disrupt microbial cell membranes and inhibit essential cellular processes.

2. Antiviral Activity

CMS has also been investigated for its antiviral potential. In vitro studies revealed that CMS formulations demonstrated antiviral activities against Herpes Simplex Virus Type 1 (HSV1) and Coxsackie B4 virus, exhibiting inhibition rates of 68.89% and 39.60%, respectively . These findings suggest that CMS may interfere with viral replication or entry into host cells.

3. Anticancer Properties

The anticancer activity of CMS has been explored through various experimental models. A study indicated that CMS exhibited cytotoxic effects on cancer cell lines such as MCF7 (breast cancer) and PC3 (prostate cancer), with IC50 values of 93.16 µg/mL and 88.45 µg/mL, respectively . The mechanism behind this activity may involve the induction of apoptosis in cancer cells, although further investigations are needed to elucidate the precise pathways involved.

The mechanisms underlying the biological activities of CMS are multifaceted:

- Cell Membrane Disruption : The hydrophilic nature of CMS allows it to interact with lipid bilayers, potentially disrupting microbial cell membranes.

- Inhibition of Viral Replication : By interfering with viral entry or replication processes, CMS can reduce viral load in infected cells.

- Induction of Apoptosis : In cancer cells, CMS may activate apoptotic pathways, leading to programmed cell death.

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of a CMS-based formulation against various bacterial strains. The results indicated that formulations containing CMS significantly inhibited bacterial growth compared to control groups. This study underscores the potential application of CMS in developing antimicrobial agents for clinical use.

Case Study 2: Antiviral Activity Assessment

In another investigation, researchers assessed the antiviral activity of CMS against HSV1 in a controlled laboratory setting. The results demonstrated a dose-dependent reduction in viral titers, suggesting that CMS could be a viable candidate for antiviral drug development.

Research Findings Summary

Comparison with Similar Compounds

Methanesulfonate (MSA)

Structural Differences : MSA (CH₃SO₃⁻) lacks the carboxymethyl group, resulting in simpler coordination chemistry and lower steric hindrance.

Applications :

Table 1: Comparison of MSA and CMMS (Inferred)

| Property | MSA | CMMS (Inferred) |

|---|---|---|

| Solubility in Water | High | Higher (due to –COOH) |

| Complex Stability | High (REEs) | Potentially higher |

| Environmental Role | Phytoplankton marker | Not documented |

Methyl Methanesulfonate (MMS)

Structural Differences : MMS (CH₃SO₃CH₃) replaces the carboxymethyl group with a methyl group, reducing polarity and altering toxicity profiles.

Toxicology :

Table 2: Toxicity and Reactivity

| Compound | p53-Normalized Concentration | Primary Use |

|---|---|---|

| MMS | 200 μM | Genotoxicity studies |

| CMMS | Not studied | Potential chelating agent |

Chloromethyl Chlorosulfate

Structural Differences : Contains a chloromethyl (–CH₂Cl) and chlorosulfate (–SO₂Cl) group, conferring high reactivity and toxicity.

Applications :

Methyl Trifluoromethanesulfonate

Structural Differences : Features a trifluoromethyl (–CF₃) group, enhancing electrophilicity and thermal stability.

Safety Profile :

- Classified as corrosive (H314) and flammable (H226) , whereas CMMS’s –COOH group likely reduces such hazards.

Key Research Findings and Gaps

- Leaching Efficiency : MSA’s superior performance in REE extraction suggests CMMS could exhibit enhanced efficiency due to stronger metal-carboxylate interactions.

- Solvolysis Stability : Equatorial methanesulfonates (e.g., menthyl derivatives) show variable solvolysis rates depending on substituent orientation . CMMS’s carboxymethyl group may stabilize transition states in hydrolysis reactions.

- Toxicological Data : While MMS is well-studied , CMMS’s toxicity profile remains uncharacterized, necessitating future studies.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of carboxymethyl methanesulfonate (CMS) to ensure high purity for experimental use?

- Methodological Answer : Synthesis optimization requires rigorous control of reaction conditions, such as stoichiometric ratios of methanesulfonic acid and carboxymethylating agents, temperature (e.g., 40–60°C), and reaction time. Post-synthesis purification via recrystallization or column chromatography is critical. Analytical validation using HPLC or GC-MS with flame ionization detection (FID) ensures purity ≥98% . For safety, follow protocols for handling sulfonates, including proper ventilation and PPE .

Q. What analytical techniques are recommended for quantifying CMS in complex biological matrices?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 210–230 nm) or LC-MS/MS in multiple reaction monitoring (MRM) mode is preferred. Derivatization with agents like dansyl chloride can enhance sensitivity for trace analysis. Ion chromatography (e.g., with suppressed conductivity detection) is suitable for quantifying sulfonate groups in aqueous samples .

Q. What safety protocols are essential when handling CMS in laboratory settings?

- Methodological Answer : CMS shares handling risks with analogous sulfonates (e.g., ethyl methanesulfonate). Use fume hoods to avoid inhalation, wear nitrile gloves, and store in airtight containers away from moisture. Regular monitoring for mutagenic residue using Ames test-compatible assays is advised .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in CMS mutagenicity data across in vitro and in vivo models?

- Methodological Answer : Contradictions may arise from metabolic differences (e.g., liver enzyme activity in vivo) or dose-dependent thresholds. Use comparative dose-response studies with standardized cell lines (e.g., CHO-K1) and rodent models. Integrate pharmacokinetic data (e.g., plasma half-life) and employ statistical models like benchmark dose (BMD) analysis to harmonize findings .

Q. What experimental designs are optimal for studying CMS-induced DNA adduct formation and repair mechanisms?

- Methodological Answer : Combine comet assays (single-cell gel electrophoresis) for initial DNA damage quantification with targeted sequencing (e.g., whole-exome sequencing) to identify adduct hotspots. Use CRISPR-Cas9 knockouts of DNA repair genes (e.g., OGG1, XRCC1) to elucidate repair pathways. Validate with LC-MS/MS detection of specific CMS-DNA adducts (e.g., alkylated guanine) .

Q. How can high-throughput ionomics platforms be adapted to study CMS effects on cellular ion homeostasis?

- Methodological Answer : Leverage systems like the Purdue Ionomics Information Management System (PiiMS) to profile CMS-treated samples for elemental disruptions (e.g., Ca²⁺, K⁺ flux). Pair with transcriptomic data to link ionomic shifts to gene expression changes. Use multivariate analysis (e.g., PCA) to identify CMS-specific signatures .

Q. What strategies mitigate batch-to-batch variability in CMS used for longitudinal mutagenesis studies?

- Methodological Answer : Implement quality control (QC) workflows:

- Pre-synthesis : Standardize raw material sources (e.g., CAS-certified methanesulfonic acid).

- Post-synthesis : Validate each batch via NMR (¹H/¹³C) and FT-IR for structural consistency.

- Storage : Use desiccated, inert-gas-purged vials at –20°C to prevent hydrolysis .

Data Integration and Reporting Guidelines

Q. How should researchers structure systematic reviews on CMS toxicity to address heterogeneous data from observational and experimental studies?

- Methodological Answer : Follow COSMOS-E guidelines:

- Define inclusion/exclusion criteria (e.g., peer-reviewed studies with ≥3 replicates).

- Use tools like PRISMA for data extraction and risk-of-bias assessment (e.g., SYRCLE for animal studies).

- Employ meta-regression to adjust for confounding variables (e.g., exposure duration) .

Q. What frameworks support reproducible analysis of CMS dose-response relationships in multi-omics datasets?

- Methodological Answer : Use R/Bioconductor packages (e.g., DESeq2 for RNA-seq, MetaboAnalyst for metabolomics) with version-controlled pipelines. Share raw data via repositories like NCBI GEO or MetaboLights, adhering to FAIR principles. Document computational workflows in Jupyter notebooks or R Markdown .

Tables for Key Methodological Parameters

| Mutagenicity Assay | Model System | Endpoint |

|---|---|---|

| Ames Test | Salmonella typhimurium TA100 | Revertant colonies per µg CMS |

| Comet Assay | Human lymphocytes (in vitro) | % Tail DNA (≥20% = high damage) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.